molecular formula C12H18O3 B1312742 4-[(4-methoxyphenyl)methoxy]butan-1-ol CAS No. 119649-45-5

4-[(4-methoxyphenyl)methoxy]butan-1-ol

Cat. No.: B1312742
CAS No.: 119649-45-5
M. Wt: 210.27 g/mol
InChI Key: QJBRTONGVUXECN-UHFFFAOYSA-N
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Description

4-[(4-methoxyphenyl)methoxy]butan-1-ol is an organic compound with the molecular formula C11H16O2. It is also known as 4-(4-methoxyphenyl)-1-butanol. This compound is characterized by the presence of a butanol group attached to a methoxyphenyl group through a methoxy linkage. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methoxyphenyl)methoxy]butan-1-ol can be achieved through several methods. One common method involves the reaction of 4-methoxybenzyl chloride with 1-butanol in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-[(4-methoxyphenyl)methoxy]butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-methoxyphenyl)methoxy]butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-methoxyphenyl)methoxy]butan-1-ol involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, exerting their effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-methoxyphenyl)methoxy]butan-1-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-[(4-methoxyphenyl)methoxy]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-14-12-6-4-11(5-7-12)10-15-9-3-2-8-13/h4-7,13H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBRTONGVUXECN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460886
Record name 1-Butanol, 4-[(4-methoxyphenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119649-45-5
Record name 1-Butanol, 4-[(4-methoxyphenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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